molecular formula C20H17N7O3 B2489527 4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide CAS No. 893936-17-9

4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide

Cat. No.: B2489527
CAS No.: 893936-17-9
M. Wt: 403.402
InChI Key: KPXLXIOADUZIQS-UHFFFAOYSA-N
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Description

This chemical entity, 4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide, is a synthetic small molecule featuring a fused triazolopyrimidinone core structure linked to a benzamide group . Compounds based on the 1,2,3-triazolo[4,5-d]pyrimidine scaffold are of significant interest in medicinal chemistry and chemical biology research due to their structural similarity to purine bases, which allows them to potentially interact with a variety of enzymatic targets . The specific presence of the 3-methylphenyl substituent and the acetamidobenzamide side chain may influence the compound's physicochemical properties and biomolecular interactions, making it a candidate for investigating selective inhibition or modulation of biological pathways. Research into analogous triazolopyrimidine derivatives has indicated a broad spectrum of potential pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory effects, although the specific profile for this analog requires empirical determination . This product is intended for use as a standard in analytical studies, for target identification and validation efforts, or as a building block in the synthesis of more complex chemical libraries. Researchers can utilize this compound to explore its mechanism of action, binding affinity, and functional activity in cellular or biochemical assays.

Properties

IUPAC Name

4-[[2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O3/c1-12-3-2-4-15(9-12)27-19-17(24-25-27)20(30)26(11-22-19)10-16(28)23-14-7-5-13(6-8-14)18(21)29/h2-9,11H,10H2,1H3,(H2,21,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXLXIOADUZIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with guanidine to form the triazolopyrimidine core. This intermediate is then subjected to acylation with 4-aminobenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.

    Triazolothiadiazine: Another triazole-containing compound with different biological activities.

    Benzimidazole derivatives: Structurally related but with distinct chemical and biological properties.

Uniqueness

4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Molecular Formula: C₁₄H₁₄N₆O₂
Molecular Weight: 298.3 g/mol
IUPAC Name: this compound
SMILES: CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs) . By targeting CDKs, it disrupts the cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis. This mechanism is crucial for its anticancer properties as CDKs play a significant role in regulating cell division and growth.

Anticancer Efficacy

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under discussion has shown promising results in inhibiting the growth of several cancer types:

  • Cell Lines Tested:
    • MCF7 (breast cancer)
    • NCI-H460 (lung cancer)
    • SF-268 (central nervous system cancer)

Case Studies and Findings

StudyCell LineIC₅₀ (µM)Observations
Bouabdallah et al.Hep-23.25Significant cytotoxicity observed
Wei et al.A54926Notable growth inhibition
Koca et al.Jurkat0.39Maximum autophagy without apoptosis

These studies highlight the compound's potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structural features of triazolo-pyrimidine derivatives significantly influence their biological activity. The presence of specific substituents on the phenyl rings and the triazole moiety enhances their interaction with biological targets:

  • Substituents: The methyl group on the phenyl ring has been associated with increased lipophilicity and improved cell membrane permeability.
  • Triazole Core: This core structure is critical for binding to CDKs and other targets involved in cell cycle regulation.

Pharmacological Applications

Beyond anticancer activity, compounds like This compound have shown potential in treating inflammatory diseases due to their ability to modulate inflammatory pathways.

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